

HPS2-THRIVE Clinical Trial Failure: A Technical Support Center

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Compound of Interest		
Compound Name:	Laropiprant	
Cat. No.:	B1674511	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with a detailed analysis of the HPS2-THRIVE clinical trial's failure for **Laropiprant** in combination with extended-release niacin.

Frequently Asked Questions (FAQs)

Q1: What was the primary goal of the HPS2-THRIVE clinical trial?

The primary objective of the Heart Protection Study 2—Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-THRIVE) was to determine if adding a combination of extended-release niacin and **laropiprant** to statin-based LDL-cholesterol-lowering therapy could significantly reduce the risk of major vascular events in high-risk patients.[1][2][3][4] The primary endpoint was a composite of coronary deaths, non-fatal heart attacks, strokes, or revascularizations.[5]

Q2: What was the mechanistic rationale for combining **Laropiprant** with Niacin?

Niacin is known to raise high-density lipoprotein (HDL) cholesterol and lower low-density lipoprotein (LDL) cholesterol and triglycerides. However, a common side effect of niacin is flushing (redness and warmth of the skin), which is mediated by the release of prostaglandin D2 (PGD2). **Laropiprant** was developed as a selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1) to specifically counteract this flushing effect and thereby improve patient adherence to niacin therapy. **Laropiprant** itself does not have any cholesterol-lowering properties.

Troubleshooting & Optimization





Q3: Why did the HPS2-THRIVE trial fail to meet its primary endpoint?

The HPS2-THRIVE trial failed because the addition of extended-release niacin and **laropiprant** to statin therapy did not result in a statistically significant reduction in the primary endpoint of major vascular events compared to placebo. Despite favorable changes in lipid profiles (reduced LDL-cholesterol and increased HDL-cholesterol), this did not translate into clinical cardiovascular benefit for the patients.

Q4: What were the significant adverse events observed in the treatment group?

The trial revealed a statistically significant increase in the incidence of several non-fatal serious adverse events in the group receiving the niacin/laropiprant combination. These included:

- Metabolic: Disturbances in diabetes control and an increase in new-onset diabetes.
- Musculoskeletal: An increased risk of myopathy, particularly when co-administered with simvastatin. This risk was notably higher in patients from China.
- Gastrointestinal: A higher incidence of serious gastrointestinal issues.
- Infections and Bleeding: Unexpected increases in both serious infections and bleeding events.
- Skin-related issues: Skin problems were a common reason for discontinuing the treatment.

These adverse effects contributed to a higher rate of treatment discontinuation in the intervention arm compared to the placebo group (25% vs. 17%).

Q5: Did Laropiprant's mechanism of action contribute to the trial's failure?

While **Laropiprant** effectively reduced niacin-induced flushing, its specific mechanism of antagonizing the DP1 receptor was not implicated as a direct cause of the trial's failure to show cardiovascular benefit. The failure was attributed to the overall lack of efficacy of the niacin/**laropiprant** combination in reducing cardiovascular events and the unacceptable increase in serious adverse events. The trial was not designed to assess the separate effects of niacin or **laropiprant**.



Troubleshooting Guide for Related Research

Issue: Observing a disconnect between lipid profile improvements and clinical outcomes in your niacin-related experiments.

- Possible Cause: As demonstrated by HPS2-THRIVE, improvements in surrogate markers like HDL and LDL cholesterol levels do not always translate to a reduction in cardiovascular events.
- Recommendation: Re-evaluate the clinical relevance of the chosen endpoints. Consider
 focusing on more direct measures of cardiovascular outcomes in preclinical and clinical
 models. The HPS2-THRIVE results challenge the "HDL hypothesis," which posits that raising
 HDL cholesterol is always beneficial.

Issue: Encountering unexpected adverse events in preclinical models involving DP1 receptor antagonists.

- Possible Cause: The HPS2-THRIVE trial highlighted unforeseen adverse effects, including
 increased risks of bleeding and infection. While the exact mechanism for these is not fully
 elucidated, it suggests that prostaglandin signaling pathways may have broader
 physiological roles than initially anticipated.
- Recommendation: Broaden the scope of safety pharmacology assessments for DP1 antagonists. Specifically, include detailed evaluations of hematological parameters, coagulation, and immune function.

Data Presentation

Table 1: Key Baseline Characteristics and Lipid Level Changes



Characteristic	ER Niacin/Laropiprant Group	Placebo Group
Number of Patients	12,837	12,836
Mean LDL-C at Baseline	63 mg/dL	63 mg/dL
Mean HDL-C at Baseline	44 mg/dL	44 mg/dL
Mean LDL-C Reduction	10 mg/dL	No significant change
Mean HDL-C Increase	6 mg/dL	No significant change
Mean Triglyceride Reduction	33 mg/dL	No significant change
Data synthesized from multiple sources.		

Table 2: Incidence of Primary Endpoint and Key Adverse Events



Outcome	ER Niacin/Laropip rant Group (Rate per 1000 patient-years)	Placebo Group (Rate per 1000 patient-years)	Risk Ratio (95% CI)	P-value
Major Vascular Events (Primary Endpoint)	15.6	16.0	0.96 (0.89-1.04)	0.37
Serious Musculoskeletal Events	4.6	3.3	1.40 (1.16-1.68)	<0.001
Serious Gastrointestinal Events	3.9	3.1	1.25 (1.02-1.53)	0.03
Serious Infections	3.6	3.1	1.17 (0.96-1.43)	0.12
Serious Bleeding Events	2.5	1.9	1.32 (1.03-1.69)	0.03
New-Onset Diabetes Mellitus	9.1	6.4	1.41 (1.16-1.73)	<0.001
Data adapted from the HPS2-THRIVE publications.				

Experimental Protocols

Protocol 1: HPS2-THRIVE Clinical Trial Design

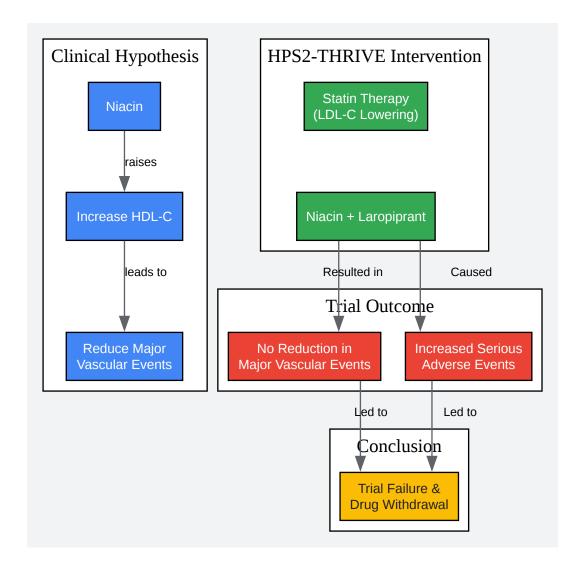
• Study Design: A large-scale, randomized, multicenter, double-blind, placebo-controlled clinical trial.



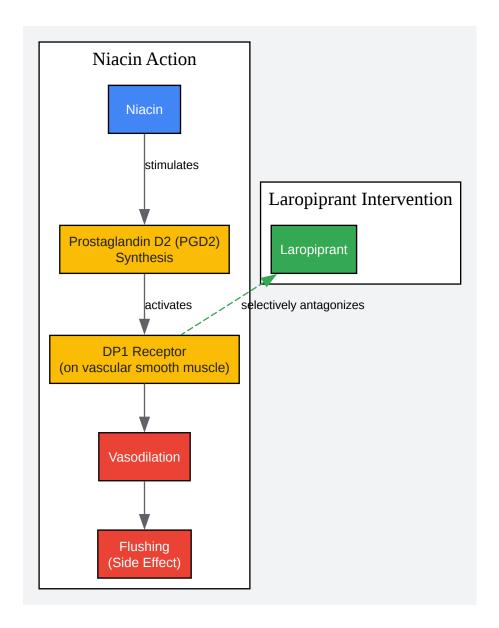
- Participants: 25,673 patients aged 50-80 with a history of atherosclerotic vascular disease. Participants were from the UK, Scandinavia, and China.
- Run-in Phase: Prior to randomization, all patients received simvastatin 40 mg daily (with ezetimibe 10 mg if needed) to standardize LDL-lowering therapy. This was followed by a runin period with active extended-release niacin 2 g and laropiprant 40 mg daily to exclude patients intolerant to the niacin component.
- Randomization: Eligible patients were randomized to receive either extended-release niacin
 2 g plus laropiprant 40 mg daily or a matching placebo.
- Follow-up: The median follow-up duration was 3.9 years.
- Primary Endpoint: The first occurrence of a major vascular event, defined as non-fatal myocardial infarction, coronary death, stroke, or any revascularization procedure.
- Secondary Endpoints: Included the individual components of the primary endpoint, different types of stroke, and mortality.

Mandatory Visualizations

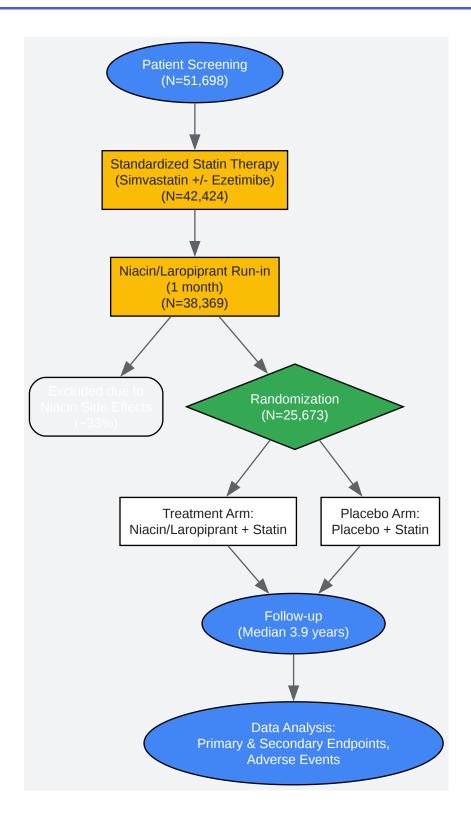












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